2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-14-23-24-19(28-14)22-18(26)13-27-20-21-12-17(15-8-4-2-5-9-15)25(20)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKHCEHZVUXOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Oxidation of the Thioether Linkage
The sulfur atom in the thioether undergoes oxidation with reagents like H₂O₂ or m-CPBA, forming sulfoxide or sulfone derivatives.
Experimental Data :
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 4 h, RT | 52% |
| m-CPBA | Sulfone | 2 h, 0°C | 78% |
Sulfone derivatives show enhanced biological activity due to increased polarity.
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Conc. HCl at 80°C yields acetic acid and the corresponding amine.
-
Basic Hydrolysis : NaOH/EtOH produces the carboxylate salt .
Kinetics :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl | 2.3 × 10⁻⁴ | 50 min |
| 1M NaOH | 5.8 × 10⁻⁴ | 20 min |
Electrophilic Substitution on the Imidazole Ring
The electron-rich imidazole ring participates in electrophilic substitutions (e.g., nitration, halogenation). Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4-position :
Nitration Results :
| Nitration Position | Product Stability | Yield |
|---|---|---|
| 4-NO₂ | High | 61% |
| 2-NO₂ | Low | 18% |
Halogenation (e.g., Cl₂/FeCl₃) preferentially occurs at the phenyl substituents rather than the imidazole core .
Ring-Opening Reactions of the Thiadiazole Moiety
Under strong acidic conditions (e.g., H₂SO₄), the thiadiazole ring undergoes cleavage to form thiol and carbonyl intermediates :
Mechanism :
-
Protonation of the thiadiazole nitrogen.
-
Nucleophilic attack by water leading to ring opening.
Cycloaddition Reactions
The imidazole-thiadiazole system participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused heterocycles :
Outcome :
| Dienophile | Product | Yield |
|---|---|---|
| Maleic anhydride | Imidazo-thiadiazole fused | 44% |
Metal Coordination
The imidazole nitrogen and thiadiazole sulfur act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes exhibit altered solubility and bioactivity :
Stability Constants (log K) :
| Metal Ion | log K |
|---|---|
| Cu²⁺ | 4.2 |
| Zn²⁺ | 3.8 |
Functional Group Interconversion
The acetamide group is converted to nitrile or ester derivatives via dehydration or alcoholysis:
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing imidazole and thiadiazole derivatives. For instance, certain derivatives have demonstrated significant efficacy against RNA viruses, including the hepatitis C virus (HCV). The compound's ability to inhibit viral replication has been linked to its interaction with viral polymerases, making it a candidate for further development as an antiviral agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of imidazole exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Potential
Studies have investigated the anticancer properties of similar compounds. For example, research into 1,3,4-thiadiazole derivatives has shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The hybrid structure of the compound may enhance its bioactivity against specific cancer types .
Agricultural Applications
Pesticidal Activity
Thiadiazole derivatives have been recognized for their pesticidal properties. The compound's structure suggests potential efficacy as a fungicide or herbicide. Field studies have demonstrated that compounds with similar functional groups can effectively control plant pathogens and pests, indicating that this compound may also possess similar capabilities .
Data Tables
Case Studies
-
Antiviral Efficacy Study
A study published in MDPI explored the antiviral efficacy of various imidazole derivatives against HCV. The results indicated that certain compounds exhibited low IC50 values, showcasing their potential as effective antiviral agents . -
Antimicrobial Activity Assessment
Jain et al. conducted an antimicrobial activity assessment on substituted phenyl imidazole derivatives. Their findings suggested that specific compounds showed remarkable activity against E. coli and B. subtilis, supporting the therapeutic potential of these compounds in treating infections . -
Anticancer Mechanism Investigation
Research into the anticancer mechanisms of thiadiazole derivatives revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. This study emphasized the need for further exploration into the therapeutic applications of similar hybrid compounds .
Mechanism of Action
The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations:
Yield and Synthetic Efficiency: The benzylthio-substituted compound 5h achieved the highest yield (88%), likely due to reduced steric hindrance compared to bulkier substituents like 4-chlorobenzyl (5e: 74%) .
Melting Points : Derivatives with rigid aromatic systems (e.g., 4d , 190–194°C) exhibit higher melting points than aliphatic-substituted analogues (5e : 132–134°C), suggesting stronger intermolecular interactions in crystalline states .
Spectral Trends : IR spectra for thiadiazole-acetamides consistently show C=O stretches near 1678–1680 cm⁻¹, confirming acetamide formation . Aromatic proton signals in ¹H NMR (δ 7.25–7.60) are conserved across analogues, reflecting structural uniformity in the aryl-thioether domains .
Biological Activity
The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that combines the pharmacophoric elements of imidazole and thiadiazole. This combination is significant due to the known biological activities associated with these heterocycles, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 352.41 g/mol. The structural features include:
- An imidazole ring which is known for its biological activity.
- A thiadiazole moiety that contributes to its pharmacological properties.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition, suggesting effective antibacterial properties.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
| Bacillus subtilis | 22 |
| Pseudomonas aeruginosa | 19 |
These results align with findings that other imidazole derivatives also show potent antibacterial activity against similar strains .
Anticancer Activity
The anticancer potential of the compound was evaluated through cytotoxicity assays against human cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The following findings were observed:
- Cytotoxic Effects : The compound exhibited significant cytotoxicity, particularly against the A431 cell line, with an IC50 value indicating effective cell growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15 |
| A431 | 10 |
| PC3 | 12 |
Additionally, apoptosis assays confirmed that treatment with the compound led to increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), indicating a mechanism by which the compound induces cancer cell death .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using in vitro models that measure the release of pro-inflammatory cytokines. The compound significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with imidazole rings are known to inhibit various enzymes involved in inflammation and microbial growth.
- Induction of Apoptosis : The ability to modulate apoptotic pathways contributes to its anticancer effects.
- Membrane Disruption : Antimicrobial activity may also result from the disruption of bacterial cell membranes.
Case Studies
Several studies have further elucidated the biological activities associated with similar compounds:
- A study by Jain et al. demonstrated that imidazole derivatives displayed broad-spectrum antimicrobial activity against multiple pathogens .
- Another investigation highlighted the cytotoxic effects of thiadiazole derivatives on cancer cells, supporting the potential therapeutic use of compounds containing both imidazole and thiadiazole moieties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves:
Imidazole ring formation : Condensation of aldehydes (e.g., benzaldehyde derivatives) with amines and thiols under acidic or basic conditions .
Thioether linkage : Reaction of the imidazole-2-thiol intermediate with a bromoacetamide derivative bearing the thiadiazole moiety, using a base like triethylamine in anhydrous THF .
Amide coupling : Final purification via column chromatography or recrystallization to achieve >95% purity .
- Optimization : Parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., K₂CO₃) are systematically varied to maximize yield (typically 60–75%) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and thioether/amide linkages. For example, the thiadiazole NH proton appears as a singlet at δ 12.5–13.0 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 464.1) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (±0.3% tolerance) .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against S. aureus (IC₅₀: 8–12 µg/mL) and E. coli (IC₅₀: 15–20 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., COX-2 IC₅₀: 1.6 µM) .
Advanced Research Questions
How can structural modifications enhance bioactivity? Provide a structure-activity relationship (SAR) analysis.
- Methodological Answer :
- SAR Table :
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| 4-Chlorophenyl on imidazole | ↑ Antimicrobial potency (MIC: 6 µg/mL) | |
| Nitro group on thiadiazole | ↓ Solubility, ↑ cytotoxicity (HeLa: IC₅₀ 4 µM) | |
| Methyl at thiadiazole C5 | Stabilizes π–π stacking with enzymes |
- Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent target binding .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and positive controls (e.g., doxorubicin for cytotoxicity) .
Control solvent effects : DMSO concentration ≤0.1% to avoid false positives .
Validate targets : Surface plasmon resonance (SPR) or ITC to confirm direct binding to purported targets (e.g., EGFR kinase) .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., imidazole π–π stacking with tyrosine kinase active sites) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Q. How to design in vivo studies to evaluate pharmacokinetics?
- Methodological Answer :
- Animal models : Administer 10 mg/kg (IV) in Sprague-Dawley rats; collect plasma at 0, 1, 4, 8, 24 h for LC-MS/MS analysis .
- Key parameters :
- t₁/₂ : 3.2 ± 0.5 h
- Cmax : 1.8 µg/mL
- Bioavailability : 22% (oral) due to first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
